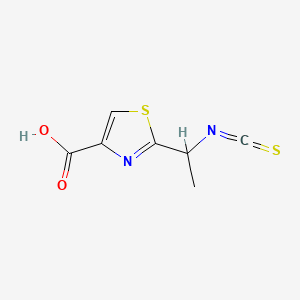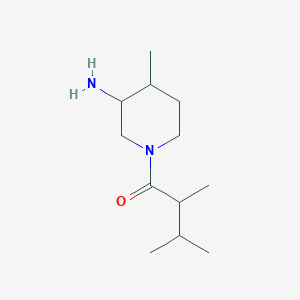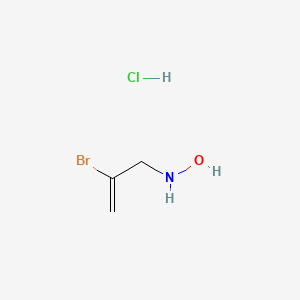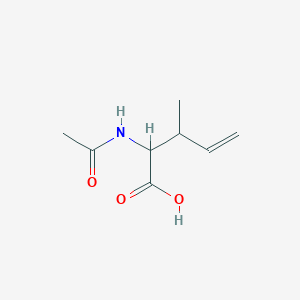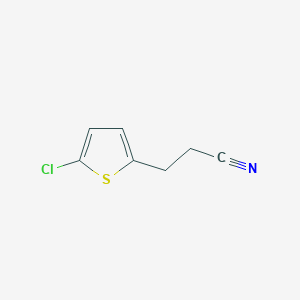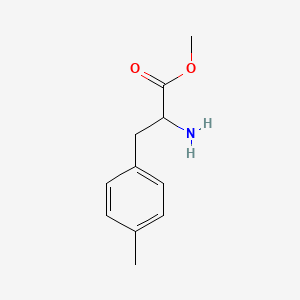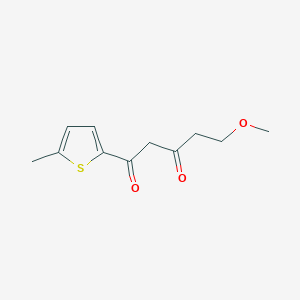
5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione typically involves the reaction of 5-methylthiophene-2-carbaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-5-methylphenol: A compound with a similar methoxy and methyl substitution pattern but on a phenol ring.
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione: A compound with a similar thiophene nucleus but with different substituents.
Uniqueness
5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione is unique due to its specific substitution pattern and the presence of both methoxy and thiophene groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H14O3S |
|---|---|
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
5-methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H14O3S/c1-8-3-4-11(15-8)10(13)7-9(12)5-6-14-2/h3-4H,5-7H2,1-2H3 |
InChI-Schlüssel |
OEJKHXIGTGTESW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(=O)CC(=O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


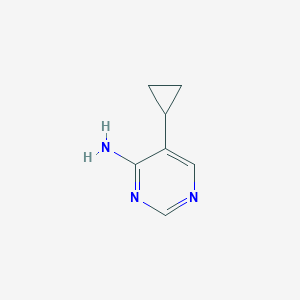
![3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)
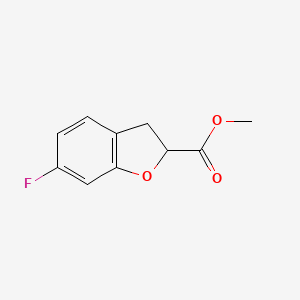
![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)

![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)


